GSK572A GSK572A GSK572A is a novel potent EchA6 inhibitor.
Brand Name: Vulcanchem
CAS No.: 1403602-32-3
VCID: VC0529477
InChI: InChI=1S/C22H21F4N5O/c1-2-13-3-5-14(6-4-13)18-9-19(22(24,25)26)31-20(30-18)17(12-29-31)21(32)28-11-16-8-7-15(23)10-27-16/h3-8,10,12,18-19,30H,2,9,11H2,1H3,(H,28,32)/t18-,19+/m1/s1
SMILES: O=C(C1=C2N[C@@H](C3=CC=C(CC)C=C3)C[C@@H](C(F)(F)F)N2N=C1)NCC4=NC=C(F)C=C4
Molecular Formula: C22H21F4N5O
Molecular Weight: 447.44

GSK572A

CAS No.: 1403602-32-3

Cat. No.: VC0529477

Molecular Formula: C22H21F4N5O

Molecular Weight: 447.44

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

GSK572A - 1403602-32-3

Specification

CAS No. 1403602-32-3
Molecular Formula C22H21F4N5O
Molecular Weight 447.44
IUPAC Name (5R,7S)-5-(4-Ethylphenyl)-N-((5-fluoropyridin-2-yl)methyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide
Standard InChI InChI=1S/C22H21F4N5O/c1-2-13-3-5-14(6-4-13)18-9-19(22(24,25)26)31-20(30-18)17(12-29-31)21(32)28-11-16-8-7-15(23)10-27-16/h3-8,10,12,18-19,30H,2,9,11H2,1H3,(H,28,32)/t18-,19+/m1/s1
Standard InChI Key AURWIOYIXRLAMD-MOPGFXCFSA-N
SMILES O=C(C1=C2N[C@@H](C3=CC=C(CC)C=C3)C[C@@H](C(F)(F)F)N2N=C1)NCC4=NC=C(F)C=C4
Appearance Solid powder

Introduction

Pharmacological Properties

GSK1349572 demonstrates favorable pharmacokinetic properties that contribute to its clinical efficacy. Key pharmacological characteristics include:

Pharmacokinetic Profile

The compound has shown excellent pharmacokinetic properties in early studies, with a median half-life of approximately 15 hours, supporting once-daily dosing without requiring a pharmacoenhancer or "booster" . This represents a significant advantage over some other antiretrovirals that require pharmacokinetic boosting or multiple daily doses.

In pharmacology studies, GSK572 demonstrated limited interpatient variability, which is beneficial for maintaining consistent drug levels across diverse patient populations . Steady state geometric mean (CV%) AUC (0-24) and Cmax ranged from 16.7 (15) ug.h/mL and 1.5 (24) ug/mL at 10 mg once daily to 76.8 (19) ug.h/mL and 6.2 (15) ug/mL at 50mg once daily . These parameters indicate good bioavailability and consistent absorption.

Dosing and Exposure

The geometric mean steady-state C24 at 50mg was measured at 1.5 ug/mL, which is approximately 23-fold higher than the in vitro protein-adjusted IC90 . This substantial margin between therapeutic concentration and inhibitory concentration suggests a robust therapeutic window, indicating that higher doses would unlikely increase activity while the 50mg dose maintains a significant safety buffer before activity diminishes .

Clinical Trials and Efficacy

GSK1349572 has been evaluated in multiple clinical trials, which have consistently demonstrated its potent antiviral activity and favorable safety profile.

Resistance Profile

GSK1349572 appears to have a favorable resistance profile, with in vitro studies suggesting minimal cross-resistance to first-generation integrase inhibitors such as elvitegravir and raltegravir . Laboratory investigations have shown that high-level resistance to GSK572 only developed after serial passaging for 56 and 84 days, indicating a potentially high genetic barrier to resistance development .

In vivo research utilizing point mutations has provided insights into resistance mechanisms. A W133A mutation abrogated binding of tetrahydropyrazo[1,5-a]pyrimidine-3-carboxamide (THPP) inhibitors (which may be related to the mechanism of GSK572) and increased both the in vitro minimum inhibitory concentration and the in vivo effective-dose 99 in mice . This suggests specific binding site interactions that could inform understanding of resistance development.

Comparison with Other Integrase Inhibitors

GSK1349572 belongs to the integrase inhibitor class, which also includes raltegravir (the first approved integrase inhibitor) and elvitegravir. GSK572's development aimed to address limitations of first-generation integrase inhibitors, including dosing frequency and resistance barriers.

Key comparative advantages of GSK572 include:

  • Once-daily dosing without requiring a pharmacokinetic booster, unlike elvitegravir which requires boosting

  • Potentially higher genetic barrier to resistance than first-generation integrase inhibitors

  • Activity against some HIV strains resistant to raltegravir, expanding treatment options for treatment-experienced patients

  • Rapid viral suppression, with higher rates of early viral suppression than the NNRTI comparator efavirenz in the SPRING-1 trial

While these advantages are promising, full comparative assessments against other integrase inhibitors will require completion of ongoing Phase III trials and potential head-to-head studies with other agents in the same class.

Current Development Status

As of the trial reports included in the search results (dated 2009-2010), GSK1349572 was preparing to enter Phase III clinical trials . The compound had successfully completed early phase studies demonstrating potent antiviral activity, favorable pharmacokinetics, and good tolerability.

The SPRING-1 trial was described as "ongoing" in the 2010 report, indicating continued evaluation of the compound's efficacy and safety in treatment-naive patients . The promising interim results at 16 weeks supported advancement to pivotal Phase III studies necessary for regulatory submission.

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